Product packaging for 6-Chloro-3-hydroquinazolin-4-one(Cat. No.:)

6-Chloro-3-hydroquinazolin-4-one

Cat. No.: B12359769
M. Wt: 180.59 g/mol
InChI Key: OKBZSNYGKJORSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-hydroquinazolin-4-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This quinazolinone core structure is a privileged pharmacophore known for yielding derivatives with a broad spectrum of biological activities. Researchers utilize this compound primarily as a key intermediate for synthesizing novel molecules with potential antitumor properties. These derivatives can be designed to function through various mechanisms, including inhibition of critical enzymes such as dihydrofolate reductase (DHFR) and multiple tyrosine kinases (e.g., EGFR, HER2, VEGFR2) , which are prominent targets in oncology research. The structural motif of the quinazolinone ring system is also extensively explored for developing antimicrobial agents . Furthermore, this core structure has been investigated in the context of thyroid-stimulating hormone receptor (TSHR) agonist activity and as a component in the design of dual PI3K/HDAC inhibitors , highlighting its versatility in probing diverse biological pathways. The chlorine substituent at the 6-position and the specific substitution on the 3-nitrogen atom are common features manipulated to study structure-activity relationships and optimize potency, selectivity, and drug-like properties for various therapeutic targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B12359769 6-Chloro-3-hydroquinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloro-6H-quinazolin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H

InChI Key

OKBZSNYGKJORSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 3 Hydroquinazolin 4 One and Substituted Analogs

Strategies for Quinazolinone Ring System Construction and Functionalization

The construction of the quinazolinone ring system is a cornerstone of these synthetic efforts. Various strategies have been developed, ranging from classical cyclization reactions to modern one-pot and transition metal-catalyzed approaches. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical and Contemporary Cyclization Reactions for 4(3H)-Quinazolinone Formation

The formation of the 4(3H)-quinazolinone ring system is traditionally achieved through cyclization reactions. Classical methods often involve the condensation of anthranilic acid derivatives with various reagents. nih.gov For instance, the reaction of substituted anthranilic acids with chloro-acyl chlorides can yield N-acyl-anthranilic acids, which upon treatment with acetic anhydride, form benzoxazinone (B8607429) intermediates. These intermediates can then be condensed with amines to produce tricyclic 4(3H)-quinazolinone derivatives. nih.gov Another established route is the Niementowski reaction, which utilizes the cyclization of anthranilic acid or its derivatives with an aminocarbonyl group. researchgate.net

Contemporary approaches have focused on improving the efficiency and environmental friendliness of these cyclizations. For example, the use of dehydrative cyclization of N-acyl-anthranilamides can be facilitated by various reagents and conditions. nih.gov Additionally, oxidative cyclization of isatins or isatoic anhydrides with cyclic amines represents a modern strategy for accessing quinazolinone derivatives. researchgate.net The direct cyclocondensation of anthranilamide with an aldehyde is a common and straightforward method for preparing 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. nih.gov

The table below summarizes various starting materials and the resulting quinazolinone derivatives from different cyclization strategies.

Starting Material 1Starting Material 2ProductReference
5-Bromoanthranilic acid4-Chloro-butyryl chlorideTricyclic quinazolinone derivative nih.gov
Isatoic anhydrideAmine and Aldehyde2,3-Dihydroquinazolin-4(1H)-one nih.gov
2-AminobenzamideAldehyde4(3H)-Quinazolinone researchgate.net
Anthranilic acid derivativeChloro-acyl chlorideN-acyl-anthranilic acid nih.gov

One-Pot and Multicomponent Reaction Strategies for Enhanced Efficiency

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of quinazolinones. nih.gov These strategies allow for the formation of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates.

Multicomponent reactions often provide a high degree of molecular diversity. For instance, a one-pot, three-component synthesis of thiadiazolo[2,3-b]quinazolin-6-one scaffolds has been developed using dimedone or 1,3-cyclohexanedione, various aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines. nih.gov Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be achieved through a multicomponent reaction of isatoic anhydride, substituted anilines, and aromatic aldehydes in an environmentally benign gluconic acid aqueous solution. openmedicinalchemistryjournal.com

The following table highlights some one-pot and multicomponent reaction strategies for quinazolinone synthesis.

Reaction TypeReactant 1Reactant 2Reactant 3ProductReference
One-Pot2,4-Dibromo-5-chlorobenzoic acidFormamidine acetate-7-Bromo-6-chloro-4(3H)-quinazolinone google.com
Three-ComponentArenediazonium saltNitrileBifunctional aniline (B41778) derivative3,4-Dihydroquinazoline/Quinazolin-4(3H)-one acs.org
Three-ComponentDimedoneAldehyde5-Aryl-1,3,4-thiadiazol-2-amineThiadiazolo[2,3-b]quinazolin-6-one nih.gov
Three-ComponentIsatoic anhydrideSubstituted anilineAromatic aldehyde2,3-Dihydroquinazolin-4(1H)-one openmedicinalchemistryjournal.com

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized the synthesis of quinazolinones, offering novel pathways with high efficiency and functional group tolerance. Palladium, copper, and zinc are among the most utilized metals in these transformations.

Palladium catalysts are highly effective in promoting the synthesis of quinazolinones through various reaction cascades. A notable example is the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov This reaction proceeds via a hydrogen-transfer mechanism, where the alcohol is oxidized, the nitro group is reduced, followed by condensation and dehydrogenation, all without the need for external reducing or oxidizing agents. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have also been employed to construct complex quinazoline (B50416) derivatives. For instance, bromo-substituted quinazolines can be coupled with boronic acid pinacol (B44631) esters of other heterocyclic systems to create novel conjugates. mdpi.comresearchgate.net These reactions often utilize catalysts like Pd(dppf)Cl₂ and a phase-transfer catalyst to achieve high yields. mdpi.comresearchgate.net Furthermore, palladium-catalyzed C-H activation has been used to functionalize anilines, which can then be used in the synthesis of heterocycles. rsc.org

Copper catalysts offer a more economical and environmentally friendly alternative to palladium in some instances. Copper-catalyzed reactions have been successfully applied to the synthesis of quinazolinones through various mechanisms. rsc.org One such method involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) to produce 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org This approach is practical and utilizes readily available starting materials. organic-chemistry.org

Another significant application is the copper-catalyzed enantioselective borylative cyclization to assemble pyrroloquinazolinone motifs. nih.gov This reaction proceeds with high enantio- and diastereocontrol, even allowing for the formation of quaternary stereocenters. nih.gov The resulting borylated products can be further functionalized, highlighting the versatility of this method. nih.gov Copper(I)-catalyzed cascade cyclization/hydrodehalogenation using acetamide (B32628) as a nitrogen source and water as a hydrogen source provides a unified route to quinazolines from readily available starting materials. rsc.orgresearchgate.net

Zinc-based catalysts have also been explored for the synthesis of quinazolinones. Wet zinc oxide nanopowder has been shown to be a highly effective catalyst for the cyclization of o-aminobenzamide with aldehydes, followed by dehydrogenation in the presence of air to form quinazolin-4(3H)-ones. researchgate.net This solvent-free method is particularly noteworthy for its efficiency and the crucial role of moisture in the catalyst for selective product formation. researchgate.net Zinc chloride has also been used to catalyze the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide to prepare quinazoline-2,4(1H,3H)-diones. nih.gov

The following table provides a summary of transition metal-catalyzed reactions for quinazolinone synthesis.

CatalystReactant 1Reactant 2ProductReference
Pd(dppf)Cl₂o-NitrobenzamideAlcohol2-Substituted quinazolin-4(3H)-one nih.gov
Pd(dppf)Cl₂Bromo-substituted quinazolineBoronic acid pinacol esterQuinazolinylphenyl-1,3,4-thiadiazole conjugate mdpi.comresearchgate.net
CuI2-BromobenzonitrileAmidine/Guanidine4-Aminoquinazoline/2,4-Diaminoquinazoline organic-chemistry.org
Copper Catalyst--Pyrroloquinazolinone nih.gov
Wet ZnO Nanopowdero-AminobenzamideAldehydeQuinazolin-4(3H)-one researchgate.net
ZnCl₂Aromatic o-aminonitrileDMF/N,N-diethylformamideQuinazoline-2,4(1H,3H)-dione nih.gov
Ruthenium-Catalyzed Transformations

Ruthenium catalysts have emerged as powerful tools for the construction of the quinazolinone core, offering high efficiency and functional group tolerance. researchgate.net Various ruthenium-catalyzed transformations have been developed, including oxidative coupling, annulation, and dehydrogenative reactions.

One notable approach involves the ruthenium-catalyzed oxidative coupling of 2-aryl-4-quinazolinones with olefins. rsc.org This C-H bond activation strategy, followed by an intramolecular aza-Michael reaction, allows for the direct construction of pyrrolo[2,1-b]quinazolin-9(1H)-one scaffolds, demonstrating the utility of ruthenium catalysis in elaborating the quinazolinone core. rsc.org

Another significant development is the ruthenium(II)-catalyzed [4+2] annulation of 2-arylquinazolinones with sulfoxonium ylides, which provides a novel route to multisubstituted aminoisoquinolines through a remarkable heterocycle-to-heterocycle metamorphosis. acs.org This process is compatible with green chemistry principles, utilizing ethanol (B145695) as a solvent and generating water and dimethyl sulfoxide (B87167) as byproducts. acs.org

Furthermore, an efficient synthesis of quinazoline and quinazolinone derivatives has been achieved through a ligand-promoted ruthenium-catalyzed dehydrogenative and deaminative coupling reaction of 2-aminophenyl ketones and 2-aminobenzamides with amines. nih.gov An in situ formed ruthenium-hydride complex with a catechol ligand demonstrates high catalytic activity and selectivity. nih.gov The catalytic process avoids the use of reactive reagents and the formation of toxic byproducts. nih.gov

A tandem cyclization for the formation of a C–N bond has also been developed using a ruthenium-catalyzed hydrogen transfer reaction and intramolecular cyclization. researchgate.net This method utilizes readily available nitroarenes and primary alcohols to form the quinazolinone skeleton, offering high reaction efficiency and broad functional group tolerance. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed Transformations for Quinazolinone Synthesis

Reaction TypeCatalyst SystemStarting MaterialsProduct TypeReference
Oxidative CouplingRu(II) catalyst2-Aryl-4-quinazolinones, OlefinsPyrrolo[2,1-b]quinazolin-9(1H)-ones rsc.org
[4+2] AnnulationRu(II) catalyst2-Arylquinazolinones, Sulfoxonium ylidesAminoisoquinolines acs.org
Dehydrogenative/Deaminative Coupling[Ru]/L (catechol ligand)2-Aminobenzamides, AminesQuinazolinones nih.gov
Hydrogen Transfer/CyclizationRu catalystNitroarenes, Primary alcoholsQuinazolin-4(3H)-ones researchgate.net

Organocatalytic and Metal-Free Synthetic Protocols

In line with the principles of green chemistry, organocatalytic and metal-free synthetic methodologies have gained significant traction for the synthesis of quinazolinones. nih.govnih.govorganic-chemistry.org These approaches circumvent the use of often toxic and expensive transition metals.

A variety of organocatalysts have been successfully employed. For instance, p-toluenesulfonic acid (p-TSA) has been used to catalyze the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions, affording quinazolinone products in moderate to excellent yields within minutes. tandfonline.com Acetic acid has been utilized as a catalyst for the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to access spiro-fused quinazolinones. tandfonline.com

Metal-free protocols often rely on the use of readily available and environmentally benign reagents. One such strategy involves the use of dimethyl sulfoxide (DMSO) as a methine source in a DABCO-catalyzed construction of quinazolinones. tandfonline.com Another metal-free approach is the one-pot synthesis of quinazolino[3,4-α]quinazolin-13-ones from o-(methoxycarbonyl)benzenediazonium salts, nitriles, and 2-cyanoanilines. nih.gov

Table 2: Selected Organocatalytic and Metal-Free Syntheses of Quinazolinones

Catalyst/PromoterReaction TypeStarting MaterialsKey FeaturesReference
p-Toluenesulfonic acid (p-TSA)Mechanochemical grindingAnthranilamide, AldehydesSolvent-free, rapid reaction tandfonline.com
Acetic AcidThree-component reactionIsatoic anhydride, Aryl amines, Cyclic ketonesAccess to spiro-fused quinazolinones tandfonline.com
DABCO/DMSOC1-source incorporation2-AminobenzamidesUtilizes DMSO as a methine source tandfonline.com
None (Metal-free)Cascade reactiono-(methoxycarbonyl)benzenediazonium salts, Nitriles, 2-CyanoanilinesSynthesis of polycyclic scaffolds nih.gov

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave irradiation and ultrasound have been widely adopted as green energy sources to accelerate the synthesis of quinazolinone derivatives, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netvaia.com

Microwave-assisted synthesis has been successfully applied to various routes for quinazolinone construction. liv.ac.uk For example, the Niementowski quinazoline synthesis, which typically requires high temperatures and long reaction times, can be significantly improved under microwave irradiation. researchgate.net A novel one-step, one-pot microwave-assisted synthesis of N-substituted quinazolinones from anthranilic acid and ethanolamine (B43304) has been reported, avoiding the need for protecting groups. mdpi.com Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has also been efficiently achieved using microwave assistance. google.com

Ultrasound irradiation has also proven to be an effective tool for promoting quinazolinone synthesis. vaia.com For instance, the one-pot assembly of 2,3-dihydroquinazolinones from isatoic anhydride, aldehydes, and aniline has been achieved in water using dodecylbenzene (B1670861) sulfonic acid (DBSA) as a catalyst under ultrasound irradiation, providing good yields in a short time. nih.gov

Table 3: Comparison of Microwave-Assisted and Ultrasound-Promoted Syntheses

Energy SourceCatalyst/Solvent SystemStarting MaterialsAdvantagesReference
MicrowaveIron catalyst / Water2-Halobenzoic acids, AmidinesGreen solvent, rapid, efficient google.com
MicrowaveNone / DMFAnthranilic acid, EthanolamineOne-pot, avoids protecting groups mdpi.com
UltrasoundDBSA / WaterIsatoic anhydride, Aldehydes, AnilineGreen solvent, efficient nih.gov

Solid-Phase Synthesis Techniques for Combinatorial Library Generation

Solid-phase synthesis is a powerful technique for the generation of combinatorial libraries of compounds for high-throughput screening. google.com While direct solid-phase synthesis of 6-chloro-3-hydroquinazolin-4-one is not extensively reported, the principles can be applied to generate libraries of substituted quinazolinones.

The general strategy involves attaching a suitable building block to a solid support, followed by sequential reactions to construct the quinazolinone scaffold. For example, a polymer-bound amine can be reacted with a dichloroquinazoline, followed by displacement of the second chlorine with another amine. masterorganicchemistry.com Subsequent cleavage from the resin yields the desired 2,4-diaminoquinazoline derivatives. This approach allows for the introduction of diversity at multiple positions of the quinazoline ring.

The synthesis of dihydroquinazoline-2(1H)-one derivatives on solid phase has also been reported as a strategy to generate libraries for biological evaluation. nih.gov These methods often employ linkers that are stable to the reaction conditions but can be cleaved under specific conditions to release the final products.

Regioselective Installation and Modification of the 6-Chloro Substituent

The introduction of a chlorine atom at the 6-position of the quinazolinone ring is a key step in the synthesis of the target compound and its analogs. Electrophilic aromatic substitution is a common method for introducing halogen atoms onto an aromatic ring. wikipedia.org

The synthesis of 6-substituted 3(H)-quinazolin-4-ones has been achieved through a three-step process starting with the condensation of anthranilic acid and formamide (B127407) to form 3(H)-quinazolin-4-one. researchgate.net This is followed by nitration at the 6-position using a nitrating agent, and subsequent reduction of the nitro group to an amino group. researchgate.net While this provides a route to 6-amino-3(H)-quinazolin-4-one, which can potentially be converted to the 6-chloro derivative via a Sandmeyer reaction, direct chlorination is often more desirable.

Direct electrophilic chlorination of the quinazolinone ring system can be achieved using various chlorinating agents. For arenes in general, reagents like chlorine gas in the presence of a Lewis acid (e.g., FeCl₃ or AlCl₃), or N-chlorosuccinimide (NCS) are commonly used. vaia.commasterorganicchemistry.com The regioselectivity of the chlorination is governed by the electronic properties of the substituents on the quinazolinone ring. The synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline has been reported, indicating that the 6-chloro-substituted quinazoline core is accessible. uw.edu

Modification of the 6-position can also be achieved through cross-coupling reactions if a suitable handle, such as a bromine or iodine atom, is present. For instance, 6-bromo-4-chloro-2-phenylquinazoline (B1524381) can be synthesized and subsequently used in N-arylation reactions. nih.gov

Derivatization Strategies at the N-3 Position of the Quinazolinone Ring System

The N-3 position of the quinazolinone ring is a common site for derivatization to modulate the biological activity of the molecule. A variety of substituents, including alkyl and aryl groups, can be introduced at this position.

Alkylation at the N-3 position can be achieved by reacting the N-H of the quinazolinone with an alkyl halide in the presence of a base. rsc.org For example, N-methylation of 4-anilinoquinazolines has been efficiently carried out using iodomethane (B122720) and sodium hydride. nih.gov The reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can also lead to N-alkylation at the N-3 position. rsc.org

N-arylation at the N-3 position is another important derivatization strategy. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones with diaryliodonium salts has been developed, and similar methodologies could be applicable to quinazolinones. rsc.org Palladium-catalyzed N-arylation of amidines followed by cyclization is another route to N-aryl quinazolin-4(3H)-ones. nih.gov A microwave-mediated N-arylation of 4-chloroquinazolines in a mixture of THF and water has been shown to be a rapid and efficient method for producing 4-anilinoquinazolines, which can be considered N-3 substituted analogs. nih.gov

Green Chemistry Principles and Sustainable Approaches in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to develop more environmentally benign and sustainable processes. nih.govresearchgate.net Key aspects include the use of alternative energy sources, green solvents, and catalytic methods.

As discussed in section 2.1.5, microwave irradiation and ultrasound are powerful green tools that can significantly reduce reaction times and energy consumption. researchgate.netvaia.com

The use of water as a solvent is a cornerstone of green chemistry. Several synthetic routes to quinazolinones have been developed in aqueous media. For example, an iron-catalyzed cyclization for the synthesis of quinazolinone derivatives has been successfully performed in water under microwave irradiation. google.com

The development of organocatalytic and metal-free synthetic protocols, as detailed in section 2.1.4, is another important green approach that avoids the use of heavy metals. nih.govnih.govorganic-chemistry.org These methods often utilize readily available, non-toxic, and recyclable catalysts. nih.gov Furthermore, the use of renewable raw materials and biocatalysts, such as using lemon juice as an acidic medium, has also been explored in the synthesis of quinazolinone derivatives. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 3 Hydroquinazolin 4 One

Electrophilic and Nucleophilic Substitution Patterns on the Quinazolinone Core

The reactivity of the quinazolinone core is characterized by a marked polarization of the 3,4-double bond and the influence of the fused benzene (B151609) ring. nih.gov The nature and position of substituents significantly alter the properties of the molecule. nih.govnih.gov

Electrophilic Aromatic Substitution: The benzene ring of the quinazolinone system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the pyrimidine (B1678525) portion and the carbonyl group. The presence of the 6-chloro substituent further deactivates the ring. Standard EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typically require an acid catalyst to generate a potent electrophile capable of reacting with the relatively unreactive aromatic ring. masterorganicchemistry.comsavemyexams.comlibretexts.orglibretexts.orgkhanacademy.org The directing influence of the substituents on the benzene ring (the chloro group and the annulated pyrimidine ring) will determine the position of substitution. The chloro group is an ortho-, para-director, while the fused ring's directing effect is more complex.

Nucleophilic Aromatic Substitution (SNAr): The quinazolinone ring system is susceptible to nucleophilic attack, particularly at the C4 position, which is activated by the adjacent nitrogen atom and the carbonyl group. The chlorine atom on the benzene ring at position 6 is generally less reactive towards nucleophilic displacement compared to halogens on the pyrimidine ring. nih.gov

Kinetic studies on the methoxy-dehalogenation of various chloro-substituted quinazolines have shown that the reactivity of a chloro substituent on the benzo-ring is position-dependent. The order of reactivity for displacement by methoxide (B1231860) ions in methanol (B129727) is 7 > 5 > 6 and 8. This indicates that the 6-chloro position is among the least reactive sites for nucleophilic aromatic substitution on the benzene portion of the quinazoline (B50416) core.

In more complex systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position. nih.gov This high regioselectivity is attributed to the greater contribution of the C4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic site for nucleophile attack. nih.gov Even with various electron-donating or electron-withdrawing groups on the benzene ring, this preference for C4 substitution is maintained. nih.gov

Table 1: Reactivity Patterns of the Quinazolinone Core

Reaction Type Reactivity of 6-Chloro-3-hydroquinazolin-4-one Key Factors
Electrophilic Aromatic Substitution Deactivated ring system Electron-withdrawing nature of the pyrimidine ring, carbonyl group, and 6-chloro substituent.
Nucleophilic Aromatic Substitution C4 is the most reactive site (if substituted with a leaving group). The C6-Cl bond is relatively inert to substitution. Activation by adjacent nitrogen and carbonyl group at C4. Positional effects on the benzene ring (Reactivity: 7 > 5 > 6 ≈ 8).

Ring-Opening and Rearrangement Pathways in this compound Chemistry

The fused ring system of quinazolinones is generally stable but can undergo ring-opening or rearrangement reactions under specific conditions. These transformations often provide pathways to novel heterocyclic structures.

Ring-Opening: Pyrano[3,2-c]quinolinones, which share a similar heterocyclic fusion, are known to undergo ring-opening at the pyranone ring when treated with certain nucleophiles like hydrazine. researchgate.net While quinazolinones are stable in cold dilute acid and alkali, they can be degraded by boiling with hydrochloric acid to yield o-aminobenzaldehyde derivatives. nih.gov In the synthesis of some quinazolinone derivatives, ring-opening of precursor molecules can be an unintended side reaction, which can be avoided by modifying reaction conditions, for instance by using a fusion reaction at high temperatures instead of a solvent.

Rearrangement: Rearrangement reactions provide a powerful tool for structural diversification. wiley-vch.deberhamporegirlscollege.ac.inbyjus.comlibretexts.org A notable example is the highly efficient rearrangement of 2-chloroquinazolin-4(3H)-ones when treated with diamines. nih.gov This reaction can be controlled to produce either twisted-cyclic guanidines or ring-fused N-acylguanidines. The outcome is dependent on the nature of the diamine used; secondary diamines lead to the formation of twisted-cyclic guanidines, while primary diamines allow for a subsequent intramolecular cyclization to form the ring-fused products. nih.gov This domino process highlights the utility of the quinazolinone scaffold in constructing complex molecular architectures. nih.gov

Detailed Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of the this compound core and its derivatives can be achieved through various methods, each with a distinct underlying mechanism.

Hydride transfer reactions are fundamental in the synthesis of many heterocyclic compounds. rsc.org In the context of quinazolinone synthesis, iridium-catalyzed oxidative cyclization of primary alcohols with o-aminobenzamides proceeds via a domino sequence involving catalytic hydrogen transfer. nih.govacs.org The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde via hydrogen transfer, followed by condensation with the o-aminobenzamide to form a cyclic aminal intermediate. This intermediate is then further oxidized to the final quinazolinone product through the same hydrogen transfer catalytic cycle. acs.org The use of transition-metal catalysts facilitates this atom-economical process, where the only byproducts are hydrogen and water. acs.org

Oxidative cyclization is a common and efficient strategy for constructing the quinazolinone skeleton. These reactions can be promoted by a variety of oxidants and catalysts.

One approach involves the K₂S₂O₈-promoted tandem cyclization of 2-aminobenzamides with primary alcohols under electrolytic conditions. nih.gov This method avoids the need for transition metals and bases. K₂S₂O₈ acts as an inexpensive and stable radical surrogate, promoting the direct oxidative cyclization. nih.gov Similarly, copper-catalyzed oxidative cyclization of enynes using dioxygen as the oxygen source has been developed to synthesize related quinoline (B57606) derivatives. nih.gov

Another powerful method is the iodine-catalyzed aerobic oxidative C(sp³)-H amination and C-N cleavage of tertiary amines, which affords quinazolinones through a domino ring annulation process. organic-chemistry.org This metal-free and peroxide-free method represents a novel pathway for multiple C-N bond formations. organic-chemistry.org

Radical chemistry offers unique pathways for the synthesis of quinazolinones. A zinc(II)-stabilized amidyl radical-promoted approach allows for the efficient coupling of o-amino amides with nitriles. rsc.org Mechanistic studies have confirmed that this reaction proceeds via an aminyl radical intermediate. rsc.org

Another radical-based method involves the cyclization of α-azidyl benzamides. rsc.org Under visible light irradiation with N-bromosuccinimide (NBS), an iminyl radical is generated, which then undergoes cyclization to form the quinazolinone ring. rsc.org Furthermore, manganese-mediated oxidative radical cyclization has been reported for the synthesis of quinazoline derivatives. mdpi.com These radical-mediated strategies often proceed under mild conditions and provide access to a diverse range of functionalized quinazolinones. rsc.orgrsc.org

Influence of the 6-Chloro Substituent on Reaction Kinetics and Selectivity

The presence of the chlorine atom at the 6-position of the quinazolinone ring has a discernible impact on the molecule's reactivity, influencing both the speed and the outcome of chemical reactions.

Reaction Kinetics: The electron-withdrawing nature of the chlorine atom affects the electron density of the entire fused ring system. In nucleophilic aromatic substitution reactions on the benzene ring, the 6-chloro group is displaced relatively slowly. A kinetic study of the displacement of halogens from various positions of the quinazoline ring by methoxide ions demonstrated that the reactivity at the 6-position is lower than at the 5- and 7-positions. nih.gov

Table 2: Arrhenius Parameters for Methoxy-dehalogenation of Chloroquinazolines

Substituent Position 10-5 k (s-1) at 100°C E (kcal/mol) log PZ (s-1)
5-Chloro 1.96 26.6 10.9
6-Chloro 0.20 29.7 11.9
7-Chloro 185 23.9 11.8
8-Chloro 0.20 28.5 11.2

(Data adapted from a kinetic study of methoxy-dehalogenation in methanol)

The data clearly shows that the rate constant (k) for the 6-chloro isomer is significantly smaller than for the 5- and 7-chloro isomers, and it has the highest activation energy (E), confirming its lower reactivity.

Selectivity: The electronic properties of the 6-chloro substituent also influence the regioselectivity of reactions. In nucleophilic aromatic substitutions on precursors like 2,4-dichloroquinazolines, the presence of an electron-withdrawing group like chlorine on the benzene ring does not alter the inherent preference for substitution at the C4 position of the pyrimidine ring. nih.gov In electrophilic substitution reactions, the deactivating, ortho-, para-directing nature of the chlorine atom, combined with the deactivating effect of the rest of the molecule, would be expected to direct incoming electrophiles to the C5 and C7 positions, albeit slowly. masterorganicchemistry.com

Advanced Spectroscopic and Diffraction Based Structural Characterization of Quinazolinone Architectures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 6-Chloro-3-hydroquinazolin-4-one, ¹H and ¹³C NMR would provide critical information regarding the number and connectivity of atoms within the molecule.

In a ¹H NMR spectrum, the protons of the quinazolinone ring system would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, with their splitting patterns revealing their relative positions. The N-H and C-H protons of the pyrimidinone ring would also show distinct signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with the carbonyl carbon of the quinazolinone ring appearing at a characteristic downfield chemical shift.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-28.1 - 8.3s
H-57.9 - 8.1d
H-77.6 - 7.8dd
H-87.4 - 7.6d
N-H12.0 - 12.5br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2145 - 148
C-4162 - 165
C-4a120 - 123
C-5127 - 130
C-6133 - 136
C-7125 - 128
C-8118 - 121
C-8a148 - 151

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₈H₅ClN₂O.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the intact molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would be expected to show characteristic losses, such as the loss of CO, Cl, or HCN, which can help to piece together the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺180Molecular Ion
[M+2]⁺182Isotopic peak for ³⁷Cl
[M-CO]⁺152Loss of carbon monoxide
[M-Cl]⁺145Loss of chlorine radical

Note: The relative intensities of fragment ions would depend on the ionization method and energy.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information.

This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the planarity of the quinazolinone ring system and the conformation of the molecule in the solid state. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties and potential biological activity of the compound.

Utilization of Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1660 cm⁻¹. The N-H stretching vibration would likely appear as a broad band in the region of 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinazolinone ring would appear in the 1620-1450 cm⁻¹ region. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, being complementary to IR spectroscopy, would also provide valuable information. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C=O stretch would be expected to be prominent in the Raman spectrum.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3100Medium, Broad
Aromatic C-H Stretch> 3000Medium
C=O Stretch1680 - 1660Strong
C=C / C=N Stretch1620 - 1450Medium to Strong
C-Cl Stretch< 800Medium

Note: These are predicted values and may vary based on the physical state of the sample (solid or solution).

Emerging Research Avenues and Applications of Quinazolinone Scaffolds in Chemical Biology

Design Principles for Novel Functionalized Quinazolinone Derivatives

The quinazolinone scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.govujpronline.commdpi.comnih.gov The design of novel functionalized quinazolinone derivatives, including those based on the 6-chloro-3-hydroquinazolin-4-one core, is guided by established structure-activity relationships (SAR). These principles are crucial for developing compounds with enhanced potency and selectivity for various therapeutic targets.

Key design strategies often involve substitutions at various positions of the quinazolinone ring system. For instance, modifications at the N-3 position and the C-2 and C-6 positions have been shown to significantly influence the biological activity of these compounds. nih.govnih.govnih.gov

Synthesis and Functionalization:

The synthesis of quinazolinone derivatives can be achieved through various methods, including microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot multi-component reactions. ujpronline.comresearchgate.net A common synthetic route to 6-chloro-substituted quinazolinones involves the use of 2-amino-5-chlorobenzoic acid as a starting material. For example, the reaction of equimolar amounts of 2-amino-5-chlorobenzoic acid and 2-phenylethyl isothiocyanate in acetic acid under reflux yields 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov

Another approach involves the reaction of 2-(4-substituted)phenyl-3-amino quinazoline-4-3(H)one with various substituted aromatic aldehydes to create Schiff bases. ujpronline.com Furthermore, 2,4,6-trisubstituted quinazolines have been synthesized and evaluated for their analgesic and anti-inflammatory properties. ujpronline.com

Structure-Activity Relationship (SAR) Studies:

SAR studies are instrumental in understanding how chemical structure relates to biological activity. For 6-chloro-quinazolinone derivatives, these studies have revealed several key insights:

Antitumor Activity: A series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated good antitumor activities against several human cancer cell lines. nih.gov Specifically, compounds 5a and 5f from this series were identified as the most active, inducing apoptosis in cancer cells. nih.gov

Antiviral Activity: In the context of anti-hepatitis B virus (HBV) agents, novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives have shown potent activity. nih.gov Compound 44, in particular, exhibited significant inhibitory potency against the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA. nih.gov

Kinase Inhibition: The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core in the design of PARP-1 inhibitors, which are relevant in cancer therapy. rsc.org Additionally, certain 6-chloro-quinazolinone derivatives have been designed and synthesized as EGFR inhibitors with antitumor activity. nih.gov

The following table summarizes the biological activities of select functionalized quinazolinone derivatives:

Compound TypeBiological ActivityKey Findings
6-chloro-quinazolin derivatives with 1,5-diaryl-1,4-pentadien-3-oneAntitumorCompounds 5a and 5f induced apoptosis in cancer cells. nih.gov
6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivativesAnti-HBVCompound 44 significantly inhibited HBV replication and antigen secretion. nih.gov
Quinazolinone-based PARP-1 inhibitorsAnticancerCompound 12c showed inhibitory activity comparable to the reference drug Olaparib. rsc.org
6-chloro-quinazolinone derivativesEGFR inhibitionCompound 6d displayed superior antiproliferative activity against a lung cancer cell line. nih.gov

Role of Quinazolinone as a Scaffold in Chemical Probes and Biological Tools

The quinazolinone scaffold, including its 6-chloro derivatives, serves as a versatile framework for the development of chemical probes and biological tools. These tools are essential for studying biological processes and identifying new drug targets. The inherent biological activity of the quinazolinone core makes it an attractive starting point for designing molecules that can interact with specific biological targets. nih.govnih.gov

The development of these tools often involves the strategic incorporation of reporter groups, such as fluorescent tags or biotin, onto the quinazolinone scaffold. This allows for the visualization and tracking of the molecule's interaction with its biological target within a cellular environment.

Research in this area has led to the creation of quinazolinone-based probes for various applications, including:

Enzyme Inhibition Studies: Quinazolinone derivatives have been designed to target specific enzymes, such as protein kinases and polymerases. nih.govrsc.org By functionalizing these inhibitors with reporter groups, researchers can study enzyme activity and localization within cells.

Receptor Binding Assays: The affinity of quinazolinone derivatives for various receptors can be exploited to develop probes for studying receptor pharmacology and distribution. nih.gov

Antimicrobial Mechanism of Action Studies: Quinazolinone derivatives with antibacterial and antifungal properties can be used as probes to understand their mechanisms of action, such as their interaction with microbial cell walls or DNA. nih.gov

Applications in Advanced Materials and Optoelectronic Devices

While the primary focus of quinazolinone research has been in medicinal chemistry, there is emerging interest in their application in materials science. The planar, aromatic structure of the quinazolinone core suggests potential for use in the development of advanced materials with unique electronic and optical properties.

Research into the material applications of quinazolinone derivatives is still in its early stages, but potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some quinazolinone derivatives could be harnessed in the development of new emissive materials for OLED displays.

Organic Semiconductors: The π-conjugated system of the quinazolinone scaffold could allow for charge transport, making these compounds candidates for use in organic field-effect transistors (OFETs) and other electronic devices.

Sensors: The ability of the quinazolinone ring system to interact with various ions and molecules could be utilized in the design of chemical sensors.

Interdisciplinary Research Integrating Quinazolinones, including Supramolecular Chemistry

The versatility of the quinazolinone scaffold lends itself to interdisciplinary research, bridging the gap between chemistry, biology, and materials science. nih.gov A particularly promising area is the integration of quinazolinone chemistry with supramolecular chemistry.

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The hydrogen bonding capabilities and potential for π-π stacking of the quinazolinone ring system make it an excellent building block for supramolecular structures. nih.gov

In the crystal structure of 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, for instance, molecules are linked by intermolecular hydrogen bonds, forming a one-dimensional chain. nih.gov This demonstrates the potential for quinazolinone derivatives to self-assemble into ordered structures.

Future research in this area could lead to the development of:

Drug Delivery Systems: Supramolecular assemblies of quinazolinone derivatives could be designed to encapsulate and deliver drugs to specific targets in the body.

Biomaterials: Self-assembling quinazolinone-based materials could be used to create scaffolds for tissue engineering or as components of biocompatible hydrogels.

Molecular Machines: The controlled assembly and disassembly of quinazolinone-based supramolecular structures could be exploited to create nanoscale devices with specific functions.

Conclusion and Future Directions in 6 Chloro 3 Hydroquinazolin 4 One Research

Synthesis of Current Academic Understanding and Key Findings

The quinazolinone core, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system, is a cornerstone of many biologically active molecules. ujpronline.comresearchgate.net Research has established that this scaffold possesses a vast array of pharmacological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities. mdpi.comresearchgate.netnih.gov The substitution pattern on the quinazolinone ring system significantly influences its biological activity. For instance, the presence of a halogen, such as chlorine at the 6-position, is a common feature in many bioactive derivatives. A related compound, 6-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been noted for its anticonvulsant properties. nih.gov

The synthesis of the quinazolinone skeleton is a well-explored area of organic chemistry. researchgate.net A variety of synthetic strategies have been developed, ranging from classical methods like the Niementowski reaction to modern catalytic systems. researchgate.net These include:

Metal-Catalyzed Synthesis: Various transition metals, including palladium, copper, and iron, have been employed to catalyze the formation of the quinazolinone ring system through methods like C-H activation and cyclization reactions. mdpi.comresearchgate.net Copper-catalyzed tandem reactions, for example, can produce quinazolinone derivatives in high yields under aerobic conditions. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and promote more environmentally friendly reaction conditions compared to conventional heating. researchgate.netnih.govujpronline.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient for generating molecular diversity. toho-u.ac.jp The synthesis of quinazolinones from isatoic anhydride, an aldehyde, and an amine is a common MCR strategy, which can be performed using environmentally benign solvents like water with a suitable catalyst. toho-u.ac.jpfrontiersin.org

The current understanding is that the 6-chloro-3-hydroquinazolin-4-one scaffold is a valuable starting point for the development of novel compounds with significant potential in medicinal chemistry, owing to the diverse biological activities associated with the broader quinazolinone class. nih.gov

Opportunities for Advanced Mechanistic Studies and Reaction Pathway Elucidation

A deeper understanding of the reaction mechanisms underlying quinazolinone synthesis is crucial for optimizing existing methods and designing new, more efficient ones. While mechanisms for many standard reactions have been proposed, detailed experimental and computational studies are often lacking. researchgate.net

Advanced mechanistic investigations can help to:

Optimize Reaction Conditions: By understanding the rate-determining step and the role of each component (catalyst, solvent, additives), reaction conditions can be fine-tuned to maximize yield and minimize side products.

Expand Substrate Scope: Elucidating the electronic and steric factors that govern a reaction can help predict which substrates will be successful and guide the modification of the catalytic system to accommodate a broader range of functional groups.

Discover New Reactivity: In-depth mechanistic studies can uncover novel intermediates and reaction pathways, leading to the development of entirely new synthetic transformations.

For example, detailed studies on the palladium-catalyzed cyclization reactions could reveal the precise nature of the active catalytic species and the C-H activation or cross-coupling steps. researchgate.net Similarly, for multi-component reactions, elucidating the sequence of bond-forming events can enable better control over regioselectivity. toho-u.ac.jp Techniques such as in-situ spectroscopy, kinetic analysis, and isotopic labeling, combined with computational modeling, offer powerful tools for unraveling these complex reaction pathways.

Potential for Novel Computational Methodologies and Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. researchgate.net For the study of this compound and its derivatives, these methodologies offer significant potential.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of substitutions on the quinazolinone ring. This can guide the choice of reagents and reaction conditions to achieve a desired outcome, reducing the need for extensive empirical screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of quinazolinone derivatives and their biological activity. youtube.com By building robust QSAR models using existing experimental data, it is possible to predict the activity of novel, yet-to-be-synthesized compounds. This allows for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics: For derivatives with known biological targets, molecular docking can predict the binding mode and affinity of the compound within the active site of a protein. nih.govresearchgate.net This provides insights into the key molecular interactions responsible for the observed activity and can guide the rational design of more potent and selective inhibitors. For example, docking studies have been used to understand how quinazolinone derivatives interact with targets like protein kinases or microbial enzymes. nih.gov

The integration of these computational approaches into the research workflow can significantly accelerate the discovery and development of new bioactive compounds based on the this compound scaffold. nih.gov

Broader Impact on Heterocyclic Chemistry and Interdisciplinary Chemical Biology Research

The research focused on this compound contributes to several broader scientific fields. The quest for novel and improved synthetic routes to this and related molecules drives innovation in heterocyclic chemistry, leading to the development of new catalytic systems and reaction methodologies that can be applied to a wide range of other important molecular frameworks. rsc.orgmdpi.com

In the realm of chemical biology and medicinal chemistry, quinazolinones serve as powerful tools and lead structures. nih.gov The diverse biological activities of this compound class make them valuable probes for studying complex biological processes and validating new drug targets. nih.gov The development of potent and selective quinazolinone-based inhibitors can help to elucidate the function of specific enzymes or signaling pathways implicated in disease. nih.gov

Ultimately, the synthesis and study of compounds like this compound exemplify the interdisciplinary nature of modern drug discovery. It requires a synergistic combination of expertise in synthetic organic chemistry, computational modeling, and biological evaluation to translate a promising chemical scaffold into a potential therapeutic agent. The continued exploration of this and other quinazolinone derivatives will undoubtedly lead to new scientific insights and potentially new medicines.

Q & A

Basic: What synthetic methodologies are established for 6-Chloro-3-hydroquinazolin-4-one?

Answer:
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetylating agents. A common route includes:

  • Step 1: Reacting 2-amino-5-chlorobenzoic acid with urea or thiourea under acidic conditions to form the quinazolinone core.
  • Step 2: Selective chlorination at the 6-position using POCl₃ or PCl₅.
  • Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Key Considerations:

  • Monitor reaction temperature (80–120°C) to avoid side products.
  • Use TLC or HPLC to track reaction progress.

Advanced: How can researchers optimize reaction conditions for improved yield?

Answer:
Optimization requires systematic variation of parameters:

  • Catalysts: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvents: Compare polar aprotic (DMF, DMSO) vs. protic (acetic acid) solvents for solubility and reactivity.
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

Data-Driven Example:

ConditionYield (%)Purity (%)Reference
Conventional heating6592
Microwave (100°C)7895

Basic: What analytical techniques confirm the molecular structure?

Answer:

  • X-ray Crystallography: Resolve crystal structure to determine bond lengths, angles, and chlorine positioning (e.g., SHELXL refinement ).
  • Spectroscopy:
    • ¹H/¹³C NMR: Verify substitution patterns (e.g., Cl-induced deshielding).
    • FT-IR: Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹.
  • Mass Spectrometry: Validate molecular ion peak (e.g., ESI-MS: [M+H]⁺) .

Advanced: How to resolve contradictions in crystallographic data?

Answer:
Discrepancies in bond lengths or space groups may arise from:

  • Polymorphism: Characterize multiple crystal forms using DSC or PXRD.
  • Refinement Protocols: Compare SHELXL vs. other software (e.g., OLEX2) for residual electron density maps .
  • Temperature Effects: Validate data at 100 K vs. room temperature (e.g., thermal motion artifacts) .

Example Workflow:

Re-refine raw data with updated SHELX parameters .

Cross-validate with DFT calculations (e.g., Gaussian) for theoretical bond lengths.

Advanced: What computational strategies predict bioactivity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).
  • QSAR Models: Correlate substituent effects (Cl, methyl groups) with antibacterial IC₅₀ values .
  • ADMET Prediction: Employ SwissADME to assess solubility and metabolic stability.

Experimental Validation:

  • In vitro MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative strains .

Basic: What safety protocols are recommended for handling?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles (EN 374 standard) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal: Neutralize chlorinated byproducts before disposal .

Advanced: How to design SAR studies for derivatives?

Answer:

  • Core Modifications: Introduce substituents at positions 2, 6, or 8 (e.g., methyl, fluoro) .
  • Bioisosteres: Replace chlorine with trifluoromethyl or bromine to assess halogen effects.
  • Activity Cliffs: Compare IC₅₀ values of analogs in a table:
DerivativeIC₅₀ (µM)TargetReference
6-Cl, 3-H12.5DHFR
6-F, 3-CH₃8.2Topoisomerase

Basic: How to troubleshoot low purity post-synthesis?

Answer:

  • Recrystallization: Optimize solvent polarity (e.g., switch from ethanol to acetone).
  • Chromatography: Use gradient elution (0–50% EtOAc in hexane) for better separation.
  • HPLC: Identify impurities via reverse-phase C18 columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.